molecular formula C8H15F3O5Si B570371 3-Trifluoroacetoxypropyltrimethoxysilane CAS No. 120404-60-6

3-Trifluoroacetoxypropyltrimethoxysilane

Cat. No.: B570371
CAS No.: 120404-60-6
M. Wt: 276.283
InChI Key: CCOQPNDCFRSIOZ-UHFFFAOYSA-N
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Description

3-Trifluoroacetoxypropyltrimethoxysilane: is an organosilicon compound with the molecular formula C8H15F3O5Si and a molecular weight of 276.28 g/mol . This compound is characterized by the presence of a trifluoroacetoxy group attached to a propyl chain, which is further connected to a trimethoxysilane moiety. It is commonly used as a coupling agent and surface modifier in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Trifluoroacetoxypropyltrimethoxysilane typically involves the reaction of 3-chloropropyltrimethoxysilane with trifluoroacetic anhydride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction is conducted in a controlled environment to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 3-Trifluoroacetoxypropyltrimethoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Trifluoroacetoxypropyltrimethoxysilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Trifluoroacetoxypropyltrimethoxysilane primarily involves the hydrolysis and condensation of the trimethoxysilane group. Upon hydrolysis, the trimethoxysilane group forms silanol groups, which can further condense to form siloxane bonds. This process is crucial in the formation of stable siloxane networks that enhance the properties of coatings and adhesives . The trifluoroacetoxy group provides additional functionality, allowing for further chemical modifications .

Comparison with Similar Compounds

Comparison: 3-Trifluoroacetoxypropyltrimethoxysilane is unique due to the presence of the trifluoroacetoxy group, which imparts distinct chemical properties such as increased hydrophobicity and chemical resistance. Compared to other similar compounds, it offers enhanced performance in applications requiring robust and durable coatings .

Properties

IUPAC Name

3-trimethoxysilylpropyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3O5Si/c1-13-17(14-2,15-3)6-4-5-16-7(12)8(9,10)11/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOQPNDCFRSIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCOC(=O)C(F)(F)F)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694815
Record name 3-(Trimethoxysilyl)propyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120404-60-6
Record name 3-(Trimethoxysilyl)propyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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